3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions. The compound’s hydrogen bond accepting and donating characteristics enable it to form specific interactions with different target receptors .
Comparison with Similar Compounds
3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazoles: These compounds also contain the thiadiazole ring but lack the triazole and pyridine rings, resulting in different chemical properties and applications.
Tris[1,2,4]triazolo[1,3,5]triazines:
Properties
Molecular Formula |
C15H12N6O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C15H12N6O2S/c22-21(23)12-6-4-11(5-7-12)14-17-18-15-20(14)9-19(10-24-15)13-3-1-2-8-16-13/h1-8H,9-10H2 |
InChI Key |
IVAAFMYBWSWSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
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